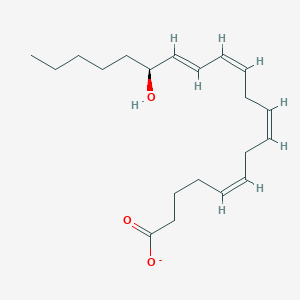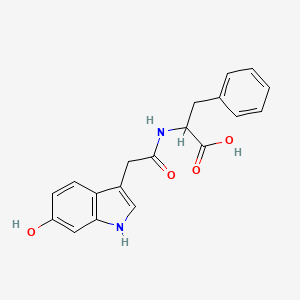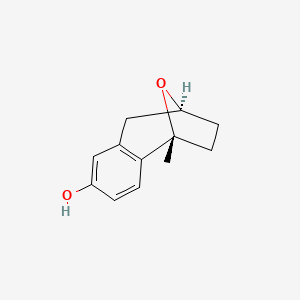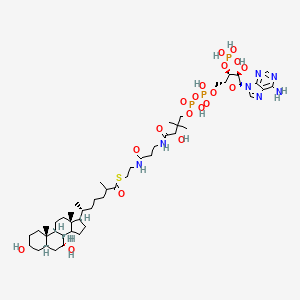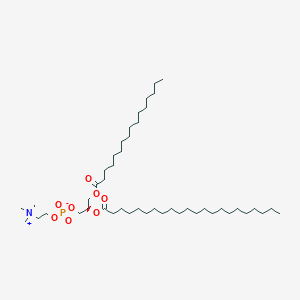
1-Hexadecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine
カタログ番号 B1263141
分子量: 818.2 g/mol
InChIキー: GHBAFISLPNCOEP-USYZEHPZSA-N
注意: 研究専用です。人間または獣医用ではありません。
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-hexadecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:0 in which the acyl groups specified at positions 1 and 2 are hexadecanoyl and docosanoyl respectively. It derives from a hexadecanoic acid and a docosanoic acid.
科学的研究の応用
Physical and Chemical Properties
- Critical Micellar Concentration and Analytical Techniques : The critical micellar concentration of 1-Hexadecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine and its analogs has been determined. This understanding is crucial for assessing their behavior in biological systems, as they are likely to be present as monomolecular species at concentrations used in biological studies (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Synthesis and Applications in Study of Biological Properties
- Arsenic-Containing Phosphatidylcholines : A synthetic process has been developed for arsenic-containing phosphatidylcholines, including 1-O-hexadecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine, facilitating studies into their biological and toxicological properties in food sources like herring caviar (Guttenberger, Glabonjat, Tassoti, & Francesconi, 2017).
Membrane Biophysics and Lipid Mixtures
- Phase Behavior in Lipid Mixtures : Research on lipid mixtures containing this compound has contributed to understanding the phase behavior and properties of lipid bilayers and monolayers, which is significant for cellular membrane studies (Dumaual, Jenski, & Stillwell, 2000).
Novel Synthesis and Characterization
- Synthesis of Unusual Phospholipids : The synthesis and characterization of unique phospholipid molecular species, including this compound, provide insights into their structural properties and potential applications (Dasgupta, Ayanoglu, Tomer, & Djerassi, 1987).
Fluorescent Probes in Studying Lipid Bilayers
- Mixing Properties of Phosphatidylcholine/Phosphatidylethanolamine Bilayers : The use of fluorescent probes in the study of mixing properties of lipid bilayers containing this compound has provided insights into lipid domain formation and lateral mobility (Ahn & Yun, 1999).
Comparative Studies of Lipid Bilayers
- Comparison of Phosphatidylcholines in Bilayers : Comparative studies of lipid bilayers incorporating this compound have shed light on the unique properties imparted by different fatty acids in the lipid structure (Zerouga, Jenski, & Stillwell, 1995).
Membrane Elastic Stress and Function
- Impact on Membrane Elastic Stress and Protein Function : Research on the structure of lipid bilayers containing this compound has implications for understanding membrane elastic stress and its effects on integral receptor proteins like rhodopsin (Mihailescu & Gawrisch, 2006).
Lipid Chain Dynamics and Membrane Properties
- Influence on Membrane Dimensions and Hydration : Studies on the effects of unsaturated lipid chains, including those in this compound, on membrane dimensions, molecular order, and hydration provide valuable insights into the biophysical properties of cell membranes (Binder & Gawrisch, 2001).
Enzymatic Synthesis and Biological Activity
- Enzymatic Synthesis and Hypotensive Properties : The enzymatic synthesis of compounds related to this compound has been studied, highlighting their potential biological importance and hypotensive properties (Wykle, Malone, & Snyder, 1980).
Drug Delivery Systems
- Synthesis for Drug Delivery Applications : The synthesis of phosphatidylcholine compounds containing this compound for use in drug delivery systems demonstrates the potential pharmaceutical applications of these lipids (Zerouga, Stillwell, & Jenski, 2002).
特性
分子式 |
C46H92NO8P |
|---|---|
分子量 |
818.2 g/mol |
IUPAC名 |
[(2R)-2-docosanoyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H92NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1 |
InChIキー |
GHBAFISLPNCOEP-USYZEHPZSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー



![2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide](/img/structure/B1263060.png)
![4'-beta-L-Ara4N-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-[P4'-beta-L-ara4N]-lipid A(2-)](/img/structure/B1263063.png)

![1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine](/img/structure/B1263068.png)

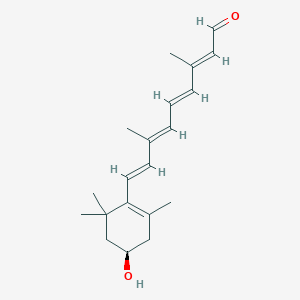
![N-[4-[(2,6-difluorophenyl)sulfonylamino]butyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263072.png)
![(4R,7R,10S,13S,15Z,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1263073.png)
